Synthesis Yield and Regioselectivity: p-Cresol Route vs. o-Cresol Route for Cyclopentenylphenol Production
In a direct comparative study within the same patent, 2-cyclopentenyl-4-methylphenol is obtained from p-cresol in 78% isolated yield after distillation (boiling point 128–130 °C at 5 mmHg), based on 82% conversion of p-cresol. In contrast, o-cresol under comparable conditions yields only 70% total cyclopentenylphenol products (73% conversion), consisting of a 65–75% fraction of 2-cyclopentenyl-6-methylphenol (bp 121 °C at 5 mmHg) mixed with 4-cyclopentenyl-2-methylphenol [1]. The p-cresol route thus provides an 8-percentage-point yield advantage and delivers a single distillable product rather than a regioisomeric mixture requiring further separation.
| Evidence Dimension | Isolated yield of desired cyclopentenylphenol after distillation |
|---|---|
| Target Compound Data | 78% yield (based on 82% converted p-cresol); single product, bp 128–130 °C at 5 mmHg |
| Comparator Or Baseline | o-Cresol route: 70% total yield (73% conversion); mixture of 2-cyclopentenyl-6-methylphenol (65–75% of mixture) and 4-cyclopentenyl-2-methylphenol; bp of major isomer 121 °C at 5 mmHg |
| Quantified Difference | 8% absolute yield advantage; single product vs. regioisomeric mixture containing ≤75% desired isomer |
| Conditions | Friedel-Crafts alkylation with cyclopentadiene over acid-activated fuller's earth catalyst (acid number 0.72–0.90) at 145 °C; distillation under reduced pressure (5 mmHg) |
Why This Matters
Higher yield and elimination of co-product purification steps directly reduce per-unit production cost and improve lot-to-lot consistency during procurement of kilogram-scale quantities.
- [1] DE1092010B, Process for the preparation of cyclopentenylphenols, Farbenfabriken Bayer AG, 1960, lines 190–212. https://patents.google.com/patent/DE1092010B/en. View Source
